PU-H71 is a purine-based derivative of PU-3, designed to have improved solubility and specificity for the ATP-binding pocket of Hsp90 []. It is considered one of the most promising Hsp90 inhibitors currently under investigation [].
PU-H71 possesses a unique purine scaffold with modifications that enhance its interaction with the ATP-binding site of Hsp90. Key features include:
These structural features contribute to PU-H71's high affinity and selectivity for Hsp90 compared to other ATP-binding proteins [].
PU-H71's primary function is to inhibit the ATPase activity of Hsp90. This disrupts Hsp90's chaperone function, leading to the degradation of client proteins essential for cancer cell survival and proliferation [, ].
Data on melting point, boiling point, and stability is currently not available.
PU-H71 acts by competitively binding to the ATP-binding pocket of Hsp90, preventing ATP hydrolysis, a critical step in the chaperone cycle []. This disrupts Hsp90's ability to stabilize and fold various client proteins essential for cancer cell survival, such as HER2, EGFR, and mutant p53 [, ]. PU-H71 can also induce endoplasmic reticulum (ER) stress and trigger apoptosis (programmed cell death) in cancer cells [].
Studies have shown that PU-H71 is particularly effective against triple-negative breast cancer (TNBC), a highly aggressive form of breast cancer with limited treatment options []. PU-H71 can induce complete responses in TNBC models by downregulating and inactivating multiple oncoproteins involved in tumor growth, survival, and metastasis [].
Furthermore, PU-H71 has been shown to increase the radiosensitivity of breast cancer cells, potentially enhancing the effectiveness of radiation therapy [].
PU-H71 is a small molecule inhibitor that targets Heat Shock Protein 90 Alpha (HSP90α) []. HSP90α is a chaperone protein that helps other proteins fold and function properly. Many cancer cells are dependent on HSP90α for the survival of oncogenic proteins [, ]. By inhibiting HSP90α, PU-H71 disrupts the function of these cancer-promoting proteins, leading to cancer cell death.
PU-H71 has been studied as a potential treatment for various cancers, including breast cancer, lung cancer, and leukemia [, , ]. Research suggests that PU-H71 may work by:
PU-H71 can be radiolabeled, which means it can be attached to a radioactive isotope. This allows PU-H71 to be used for imaging tumors that have high levels of HSP90α []. Imaging with radiolabeled PU-H71 may help doctors diagnose cancer, monitor treatment response, and identify tumors that are likely to respond to HSP90 inhibitor therapy [].